molecular formula C13H15N5OS B2795537 3-[(9-methyl-9H-purin-6-yl)amino]-1-(thiophen-3-yl)propan-1-ol CAS No. 2380010-47-7

3-[(9-methyl-9H-purin-6-yl)amino]-1-(thiophen-3-yl)propan-1-ol

Cat. No.: B2795537
CAS No.: 2380010-47-7
M. Wt: 289.36
InChI Key: YKRVHVJSMGQBBQ-UHFFFAOYSA-N
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Description

3-[(9-methyl-9H-purin-6-yl)amino]-1-(thiophen-3-yl)propan-1-ol is a complex organic compound that features a purine derivative linked to a thiophene ring via a propanol chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(9-methyl-9H-purin-6-yl)amino]-1-(thiophen-3-yl)propan-1-ol typically involves multi-step organic reactions One common method starts with the preparation of the purine derivative, followed by its coupling with a thiophene derivative

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

3-[(9-methyl-9H-purin-6-yl)amino]-1-(thiophen-3-yl)propan-1-ol can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups on the compound, potentially altering its activity.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound, affecting its reactivity.

    Substitution: This type of reaction can replace one functional group with another, potentially leading to new derivatives with different properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could result in a variety of functionalized compounds.

Scientific Research Applications

3-[(9-methyl-9H-purin-6-yl)amino]-1-(thiophen-3-yl)propan-1-ol has several applications in scientific research:

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: The compound may be studied for its interactions with biological macromolecules, such as proteins and nucleic acids.

    Industry: It may be used in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism by which 3-[(9-methyl-9H-purin-6-yl)amino]-1-(thiophen-3-yl)propan-1-ol exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways and molecular interactions depend on the specific context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(9-Methylpurin-6-yl)amino]-1-thiophen-2-ylpropan-1-ol
  • 3-[(9-Methylpurin-6-yl)amino]-1-thiophen-4-ylpropan-1-ol

Uniqueness

What sets 3-[(9-methyl-9H-purin-6-yl)amino]-1-(thiophen-3-yl)propan-1-ol apart from similar compounds is its specific structural configuration, which may confer unique chemical and biological properties. This uniqueness can be crucial for its specific applications in research and industry.

Properties

IUPAC Name

3-[(9-methylpurin-6-yl)amino]-1-thiophen-3-ylpropan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N5OS/c1-18-8-17-11-12(15-7-16-13(11)18)14-4-2-10(19)9-3-5-20-6-9/h3,5-8,10,19H,2,4H2,1H3,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKRVHVJSMGQBBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C(N=CN=C21)NCCC(C3=CSC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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